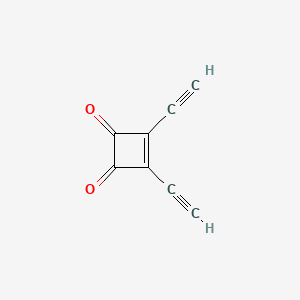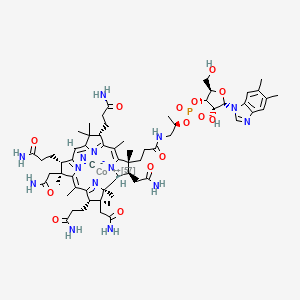
Vitamin B12-57Co
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vitamin B12, also known as cobalamin, is a water-soluble vitamin that plays a crucial role in the normal functioning of the brain and nervous system, as well as in the formation of red blood cells. The compound “Vitamin B12-57Co” refers to Vitamin B12 labeled with the radioactive isotope Cobalt-57. This labeled compound is often used in scientific research and medical diagnostics.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Vitamin B12-57Co involves the incorporation of the radioactive isotope Cobalt-57 into the cobalamin molecule. This process typically requires specialized facilities and equipment to handle radioactive materials safely. The synthesis involves the following steps:
Isolation of Cobalt-57: Cobalt-57 is produced in a nuclear reactor or cyclotron.
Incorporation into Cobalamin: The isolated Cobalt-57 is then incorporated into the cobalamin molecule through a series of chemical reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle radioactive materials. The production process involves:
Production of Cobalt-57: Using nuclear reactors or cyclotrons.
Chemical Synthesis: Incorporating Cobalt-57 into the cobalamin molecule.
Purification: Ensuring the final product is free from impurities and safe for use in research and diagnostics.
化学反応の分析
Types of Reactions
Vitamin B12-57Co can undergo various chemical reactions, including:
Oxidation: The cobalt center in Vitamin B12 can be oxidized, changing its oxidation state.
Reduction: The cobalt center can also be reduced, reverting to a lower oxidation state.
Substitution: Ligands attached to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various ligands that can replace existing ligands on the cobalt center.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of oxidized cobalamin derivatives.
Reduction: Can result in reduced cobalamin derivatives.
Substitution: Can produce cobalamin derivatives with different ligands attached to the cobalt center.
科学的研究の応用
Vitamin B12-57Co has several scientific research applications, including:
Medical Diagnostics: Used in diagnostic tests to measure Vitamin B12 absorption and metabolism in the body.
Biological Research: Helps in studying the role of Vitamin B12 in various biological processes.
Chemistry: Used as a tracer to study the behavior of cobalamin in chemical reactions.
Industry: Employed in the development of new diagnostic tools and techniques.
作用機序
The mechanism of action of Vitamin B12-57Co involves its role as a cofactor in various enzymatic reactions. The cobalt center in the molecule is crucial for its biological activity. The molecular targets and pathways involved include:
Methionine Synthase: Vitamin B12 acts as a cofactor for this enzyme, which is involved in the synthesis of methionine from homocysteine.
Methylmalonyl-CoA Mutase: Vitamin B12 is also a cofactor for this enzyme, which converts methylmalonyl-CoA to succinyl-CoA.
類似化合物との比較
Vitamin B12-57Co can be compared with other similar compounds, such as:
Vitamin B12-58Co: Another radioactive isotope of cobalamin used in research.
Vitamin B12-60Co: Yet another radioactive isotope with different properties.
Non-radioactive Vitamin B12: The standard form of Vitamin B12 used in dietary supplements and medical treatments.
Uniqueness
The uniqueness of this compound lies in its radioactive properties, which make it valuable for research and diagnostic purposes. Its ability to act as a tracer allows scientists to study the behavior and metabolism of Vitamin B12 in the body.
特性
分子式 |
C63H88CoN14O14P- |
|---|---|
分子量 |
1353.4 g/mol |
IUPAC名 |
cobalt-57(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1/i;;1-2 |
InChIキー |
AGVAZMGAQJOSFJ-JNKNADAWSA-L |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[57Co+2] |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


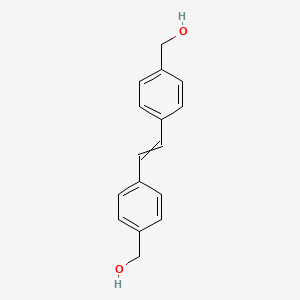

![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
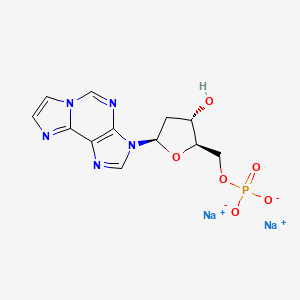
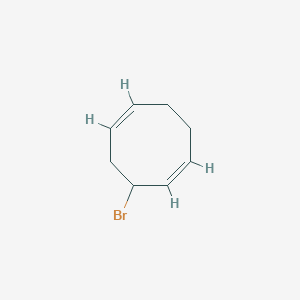

![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
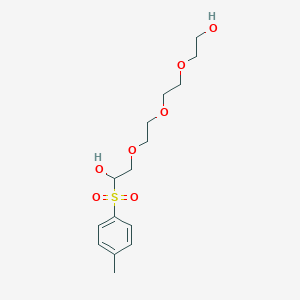
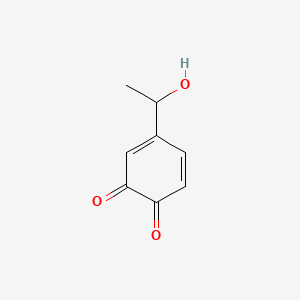
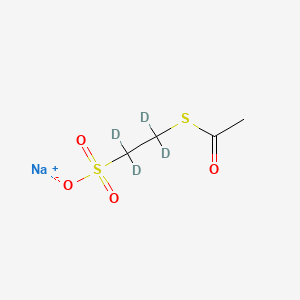
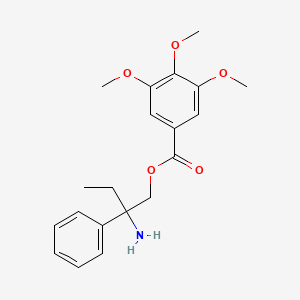
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
